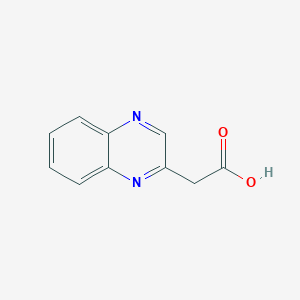
2-(Quinoxalin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinoxalin-2-yl)acetic acid is a heterocyclic compound featuring a quinoxaline ring attached to an acetic acid moiety. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinoxalin-2-yl)acetic acid typically involves the condensation of o-phenylenediamine with glyoxylic acid or its derivatives under acidic conditions. This reaction forms the quinoxaline ring, which is then functionalized to introduce the acetic acid group. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Quinoxalin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Quinoxalin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(Quinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial metabolism, making it effective against certain pathogens. The acetic acid moiety enhances the compound’s solubility and facilitates its transport within biological systems .
Comparación Con Compuestos Similares
Quinoxaline-2-carboxylic acid: Similar structure but lacks the acetic acid moiety.
Dihydroquinoxaline derivatives: Reduced form of quinoxaline with different biological activities.
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: A derivative with additional functional groups enhancing its electronic properties.
Uniqueness: 2-(Quinoxalin-2-yl)acetic acid is unique due to its combination of the quinoxaline ring and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-quinoxalin-2-ylacetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2,(H,13,14) |
Clave InChI |
PNKNUVIFAWXTPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


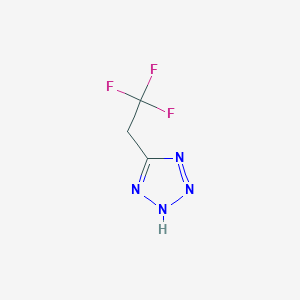
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)


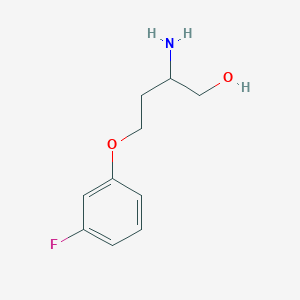

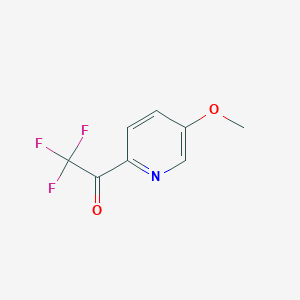

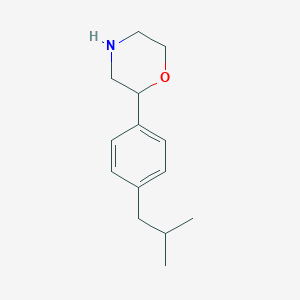
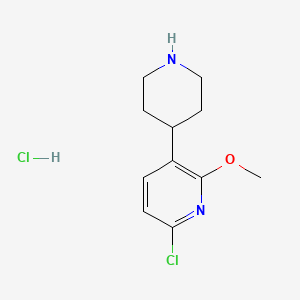

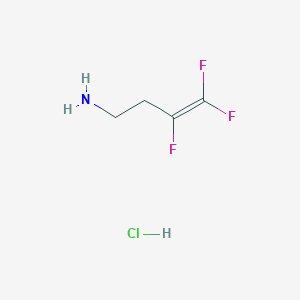
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

